

Comparing the efficacy of RSL3 and Erastin in inducing ferroptosis

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Compound of Interest

Compound Name: (1R,3R)-Ferroptosis inducer-1

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A Comparative Guide to RSL3 and Erastin for Ferroptosis Induction

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a significant area of research, particularly in cancer biology. [1][2] Two of the most widely used small molecules to experimentally induce ferroptosis are RSL3 and Erastin. While both effectively trigger this cell death pathway, they do so through distinct mechanisms, classifying them into different categories of ferroptosis-inducing compounds (FINs). This guide provides an objective comparison of their efficacy, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: Two Distinct Pathways to Ferroptosis

RSL3 and Erastin initiate the ferroptotic cascade at different points, making them valuable tools to probe different aspects of the pathway.

Erastin: The System Xc⁻ Inhibitor (Class I FIN) Erastin functions primarily by inhibiting the cystine/glutamate antiporter, known as system Xc⁻.[3][4][5][6] This cell surface transporter, composed of the subunits SLC7A11 and SLC3A2, is responsible for importing extracellular cystine in exchange for intracellular glutamate.[4] The key steps in Erastin-induced ferroptosis are:



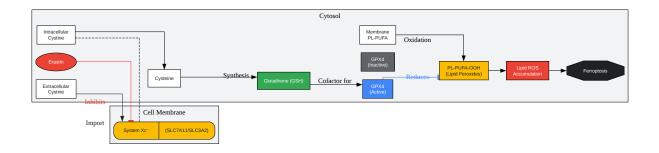


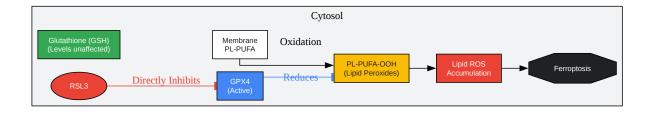


- System Xc⁻ Inhibition: Erastin blocks the function of system Xc⁻, preventing cystine uptake.
 [3]
- Cysteine Depletion: Intracellular cystine is rapidly reduced to cysteine, a critical building block for the antioxidant glutathione (GSH). Inhibition of cystine import leads to a severe depletion of intracellular cysteine.
- GSH Depletion: Without sufficient cysteine, the synthesis of GSH is impaired, leading to a significant drop in cellular GSH levels.[7][8]
- GPX4 Inactivation: Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides, requires GSH as a cofactor.[6][9] The depletion of GSH results in the indirect inactivation of GPX4.[3][5]
- Lipid Peroxidation: Inactivated GPX4 can no longer detoxify lipid reactive oxygen species (L-ROS), leading to their uncontrolled accumulation and ultimately, iron-dependent cell death.

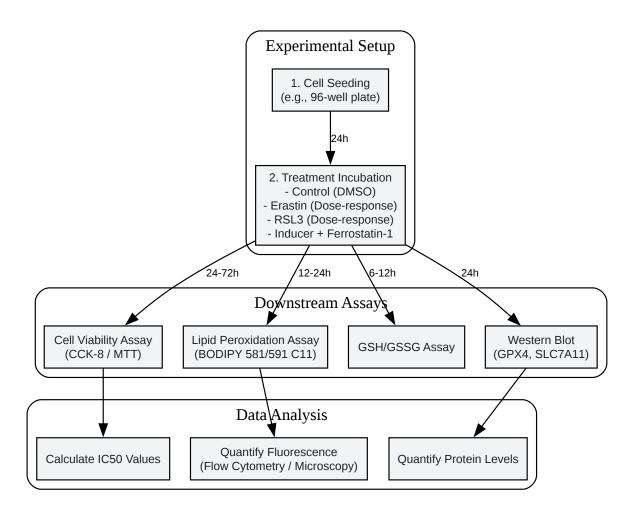
Beyond system Xc⁻, some studies suggest Erastin may also act on voltage-dependent anion channels (VDACs) and p53 to induce ferroptosis.[10]











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